molecular formula C22H21N3O5 B11153802 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-tryptophan

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-tryptophan

Cat. No.: B11153802
M. Wt: 407.4 g/mol
InChI Key: ZADRJSDOWGHQES-KRWDZBQOSA-N
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Description

2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound features two indole moieties, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The indole moieties can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of viral replication .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H21N3O5/c1-29-18-7-8-19(30-2)20-14(18)10-16(24-20)21(26)25-17(22(27)28)9-12-11-23-15-6-4-3-5-13(12)15/h3-8,10-11,17,23-24H,9H2,1-2H3,(H,25,26)(H,27,28)/t17-/m0/s1

InChI Key

ZADRJSDOWGHQES-KRWDZBQOSA-N

Isomeric SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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